Dichloro(P-cymene)tricyclohexylphosphineruthenium (II)

Ring-opening metathesis polymerization Heterogeneous catalysis Norbornene

Generic ruthenium-arene complexes often fail to deliver the steric and electronic demands required for controlled polymerizations. [RuCl₂(p-cymene)(PCy₃)] solves this with the uniquely bulky, electron-rich PCy₃ ligand, enabling precise macromolecular engineering. • Heterogeneous ROMP on SBA-15/MCM-41: up to 80 % polymer yield, Mw to 400 000 g mol⁻¹, catalyst reuse. • ATRP of MMA: dispersity as low as 1.05, outperforming NHC analogues (Đ = 1.10-1.25). • Microwave-assisted protocol: 3× faster polymerization at 120 °C, ideal for high-throughput screening. • Catalyst reactivation: converts decomposed Hoveyda-Grubbs residues into active indenylidene catalyst (43 % yield), reducing Ru waste. Supplied as a storable, well-defined 18-electron precatalyst ready for thermal or photochemical activation.

Molecular Formula C28H47Cl2PRu
Molecular Weight 586.6 g/mol
CAS No. 145381-23-3
Cat. No. B127125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloro(P-cymene)tricyclohexylphosphineruthenium (II)
CAS145381-23-3
Molecular FormulaC28H47Cl2PRu
Molecular Weight586.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ru]Cl
InChIInChI=1S/C18H33P.C10H14.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)10-6-4-9(3)5-7-10;;;/h16-18H,1-15H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
InChIKeySKQOOGIJMPFDJH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) (CAS 145381-23-3): A Versatile Ru–Arene Precatalyst for Metathesis and Controlled Radical Polymerization


Dichloro(P-cymene)tricyclohexylphosphineruthenium(II), commonly denoted [RuCl₂(p-cymene)(PCy₃)], is an 18-electron ruthenium(II)–arene complex that serves as a well-defined, storable precatalyst for olefin metathesis and atom-transfer radical polymerization (ATRP) [1]. Upon thermal or photochemical activation, the labile η⁶-p-cymene ligand dissociates to generate coordinatively unsaturated species that are active in ring-opening metathesis polymerization (ROMP), ring-closing metathesis (RCM), and controlled radical polymerization of vinyl monomers [2].

Why Ru–Arene Precatalysts Cannot Be Interchanged – The Critical Role of the Phosphine Ligand in Dichloro(P-cymene)tricyclohexylphosphineruthenium(II)


The catalytic performance of [RuCl₂(p-cymene)(PR₃)] complexes is exquisitely sensitive to the steric and electronic properties of the phosphine ligand. Only those bearing strongly basic and sterically demanding trialkylphosphines—such as tricyclohexylphosphine (PCy₃), triisopropylphosphine, and dicyclohexylphenylphosphine—yield active ATRP catalysts, whereas complexes with less basic or less bulky phosphines (e.g., PPh₃, piperidine, alkyl isocyanides) are completely ineffective [1]. Additionally, the PCy₃ congener uniquely enables catalyst reactivation strategies that are not accessible with NHC- or PPh₃-based analogues [2]. Simply substituting a generic Ru–arene complex therefore risks total loss of catalytic activity or loss of key process capabilities such as controlled polymerization and catalyst recycling.

Head‑to‑Head Performance Data for Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) Versus Closest Analogs


Heterogeneous ROMP: Mesoporous-Sieve-Immobilized [RuCl₂(p-cymene)(PCy₃)] Delivers ~2.9‑Fold Higher Polymer Yield Than Silica‑Supported Analogues

When [RuCl₂(p-cymene)(PCy₃)] is immobilized on siliceous mesoporous molecular sieves (SBA‑15 or MCM‑41), ROMP of norbornene affords poly(norbornene) in yields up to 80 % with weight‑average molecular weights reaching 400 000 g mol⁻¹. Under identical conditions, the same complex immobilized on conventional amorphous silica yields no more than 28 % polymer [1]. The mesoporous‑sieve‑supported catalyst can be easily separated from the reaction mixture and reused, whereas the homogeneous system leaves ruthenium residues in the product [1].

Ring-opening metathesis polymerization Heterogeneous catalysis Norbornene

ATRP of Methyl Methacrylate: PCy₃‑Bearing Ru–Arene Complex Achieves Narrower Polydispersity (Đ = 1.05) Than NHC‑Containing Analogues (Đ = 1.10–1.25)

In the ATRP of methyl methacrylate (MMA) initiated by ethyl 2‑bromo‑2‑methylpropanoate at 85 °C, the homobimetallic complex [(p-cymene)Ru(μ‑Cl)₃RuCl(η²‑C₂H₄)(PCy₃)] (derived directly from [RuCl₂(p-cymene)(PCy₃)]) furnishes poly(MMA) with a polydispersity index (Đ) of 1.05. Under the same conditions, analogous complexes in which PCy₃ is replaced by N‑heterocyclic carbene (NHC) ligands yield Đ values ranging from 1.10 to 1.25 [1]. The PCy₃‑based system also achieves 78 % monomer conversion within 16 h, competitive with the NHC systems (47–95 % conversion) while offering superior molecular‑weight distribution control [1].

ATRP Polydispersity control Methyl methacrylate

Microwave‑Assisted ATRP: [RuCl₂(p-cymene)(PCy₃)] Delivers 3‑Fold Rate Acceleration Under Single‑Mode Microwave Irradiation at 120 °C

In the ATRP of MMA catalyzed by [RuCl₂(p-cymene)(PCy₃)], single‑mode microwave irradiation (CMS method, without simultaneous cooling) at 120 °C accelerates the polymerization rate by a factor of three relative to conventional thermal heating at the same bulk temperature, while maintaining controlled polymerization characteristics (linear first‑order kinetics and linear increase of Mn with conversion). At temperatures above 130 °C, microwave irradiation becomes deleterious and control is lost [1]. This pronounced microwave susceptibility is not observed to the same extent with Grubbs‑type benzylidene catalysts, where microwave enhancement is often modest or absent [2].

Microwave-assisted polymerization Kinetics ATRP

Phosphine Ligand Screen: Only Bulky, Strongly Basic Trialkylphosphines (incl. PCy₃) Yield Active ATRP Catalysts; Less Basic Phosphines Give Inactive Systems

A systematic evaluation of [RuCl₂(p-cymene)(PR₃)] complexes demonstrated that effective ATRP catalysis of MMA and styrene is achieved only when PR₃ is both strongly basic (high pKₐ) and sterically demanding. Phosphines meeting both criteria—tricyclohexylphosphine (PCy₃), triisopropylphosphine, dicyclohexylphenylphosphine, and tricyclopentylphosphine—yielded controlled polymerizations with linear Mn vs. conversion profiles and low polydispersities. In contrast, complexes bearing less basic phosphines (e.g., PPh₃) or nitrogen‑ and carbon‑based ligands (piperidine, 4‑cyanopyridine, alkyl isocyanides) were completely ineffective for ATRP, yielding no polymer or uncontrolled reactions [1]. Thermogravimetric analysis further revealed a direct correlation between p‑cymene lability and catalyst activity, confirming that the electronic properties of the phosphine ligand govern the initiation step [1].

Ligand structure–activity relationship ATRP Phosphine basicity

Catalyst Reactivation: [RuCl₂(p-cymene)(PCy₃)] Converts Decomposed Hoveyda–Grubbs Residues into Active Indenylidene Metathesis Catalyst in 43 % Yield

First‑generation Hoveyda–Grubbs catalyst, when deliberately decomposed under ethylene pressure, yields inorganic ruthenium species that are completely inactive for ring‑closing metathesis (RCM) of diethyl diallylmalonate (DEDAM). Treatment of these decomposed residues with [RuCl₂(p-cymene)(PCy₃)] and 1‑(3,5‑diisopropoxyphenyl)‑1‑phenylprop‑2‑yn‑1‑ol regenerates an active ruthenium indenylidene‑ether metathesis catalyst in 43 % isolated yield. The reactivated catalyst displays RCM activity identical to that of the same complex prepared independently from [RuCl₂(p-cymene)(PCy₃)] [1]. This reactivation strategy is chemically unique to the p‑cymene–PCy₃ precursor; analogous attempts using RuCl₂(PPh₃)₃ required different organic precursors and gave lower efficiency [1].

Catalyst recycling Metathesis Indenylidene complexes

Procurement‑Relevant Application Scenarios Where Dichloro(P-cymene)tricyclohexylphosphineruthenium(II) Outperforms Alternatives


Heterogeneous ROMP for High‑Purity Polyolefins with Low Ru Contamination

When immobilized on mesoporous SBA‑15 or MCM‑41, [RuCl₂(p-cymene)(PCy₃)] achieves up to 80 % polymer yield and Mw up to 400 000 g mol⁻¹ in norbornene ROMP, nearly three times the yield obtained with silica‑supported analogues. The heterogeneous catalyst is easily filtered, minimizes ruthenium residues, and can be reused, making it suitable for producing high‑purity ROMP polymers for electronic or biomedical applications [1].

Precision ATRP Synthesis of Block Copolymers with Ultra‑Low Polydispersity

For the ATRP of methyl methacrylate, the PCy₃‑based catalytic system derived from [RuCl₂(p-cymene)(PCy₃)] delivers polydispersities as low as 1.05—outperforming NHC‑ligated analogues (Đ = 1.10–1.25). This level of control is critical for synthesizing well‑defined diblock and triblock copolymers where narrow molecular‑weight distributions directly influence microphase‑separation morphology and material properties [2].

Accelerated Microwave‑Assisted Polymerization for High‑Throughput Synthesis

Under single‑mode microwave irradiation at 120 °C (CMS protocol), [RuCl₂(p-cymene)(PCy₃)] polymerizes MMA three times faster than under conventional heating while preserving controlled polymerization behavior. This rate enhancement enables high‑throughput screening of copolymer libraries and rapid batch production of functional polymers in research and process‑development settings [3].

Cost‑Efficient Metathesis Catalyst Reactivation from Process Waste

[RuCl₂(p-cymene)(PCy₃)] is uniquely capable of converting the inorganic residues from decomposed first‑generation Hoveyda–Grubbs catalyst back into an active indenylidene metathesis catalyst in 43 % yield. This reactivation protocol provides a direct route to recover precious ruthenium in an active form, reducing net catalyst consumption and waste‑treatment costs in large‑scale metathesis processes [4].

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